Indol-2-one

Overview

Description

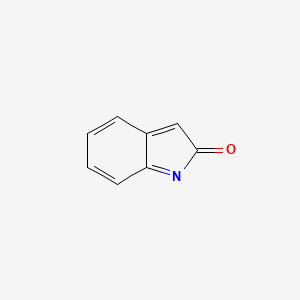

Indol-2-one is an indolone.

Scientific Research Applications

Biological Activities

Indol-2-one derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.

Anti-inflammatory Activity

Recent studies have synthesized various indole-2-one derivatives that demonstrate significant anti-inflammatory effects. For instance, a study designed and synthesized 30 derivatives which were evaluated for their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Compounds 7i and 8e showed promising results by significantly reducing cytokine expression and providing protection against LPS-induced septic death in mouse models .

Antimicrobial Properties

This compound derivatives have also been reported to possess antimicrobial activities. A study synthesized several 1,3-dihydro-2H-indol-2-one derivatives that were tested against various pathogens including Mycobacterium tuberculosis, Escherichia coli, and Candida albicans. The results indicated potent antibacterial and antifungal activity, suggesting their potential as therapeutic agents against infectious diseases .

Anticancer Potential

The anticancer properties of this compound derivatives have been extensively studied. Indolin-2-one derivatives, which are structurally related to this compound, have shown significant activity against various cancer cell lines. For example, compounds with specific N-substituents demonstrated enhanced anticancer activity against K562 cell lines, highlighting the importance of structural modifications in improving efficacy .

Antiviral Activity

Certain indole-2-one derivatives have been explored for their antiviral properties, particularly against HIV. The synthesis of new 1,3-dihydro-2H-indol-2-one derivatives has led to findings that indicate potential effectiveness against viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole-2-one derivatives.

Table 1: Structure-Activity Relationship of this compound Derivatives

| Compound | Substituent | Activity Type | IC50 (µM) |

|---|---|---|---|

| 7i | Phenyl | Anti-inflammatory | 10 |

| 8e | Aryl | Anti-inflammatory | 15 |

| 4d | Methoxy | Anticancer | 31.68 |

| 9 | Trifluoromethyl | Galanin Receptor Antagonist | High Affinity |

This table summarizes key findings from various studies illustrating how specific substitutions on the indole ring can enhance biological activity.

Synthesis and Evaluation of Anti-inflammatory Agents

A comprehensive study synthesized novel indole-2-one derivatives based on the structure of tenidap, a known anti-inflammatory drug. The evaluation revealed that modifications in the chemical structure led to improved anti-inflammatory properties while reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Screening

In another case study, a series of 5-substituted indole-2-one derivatives were synthesized using a one-pot multicomponent Biginelli reaction. These compounds were tested for their antibacterial and antifungal activities against various human pathogens, demonstrating significant efficacy and highlighting their potential as new antimicrobial agents .

Anticancer Activity Assessment

The anticancer potential of indolin-2-one derivatives was evaluated through in vitro assays against multiple cancer cell lines including MCF-7 and A549. Results indicated that certain derivatives exhibited selective cytotoxicity, emphasizing the importance of structural modifications for enhancing therapeutic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Indol-2-one derivatives in medicinal chemistry?

- Methodological Answer : this compound derivatives are synthesized via multiple routes:

- Dehydrohalogenation : 3-Alkyl-3-bromooxindoles undergo elimination to form this compound intermediates, critical for constructing fused indoline systems .

- Cycloaddition reactions : this compound participates in Diels–Alder reactions, enabling rapid assembly of polycyclic frameworks (e.g., communesin F synthesis) .

- Nucleophilic addition : 1,3-Substituted derivatives are prepared via nucleophilic addition to this compound scaffolds, followed by functionalization for bioactivity testing .

Q. What spectroscopic techniques are essential for characterizing this compound compounds?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) : For molecular weight and fragmentation pattern analysis.

- X-ray crystallography : Resolves complex stereochemical arrangements in bridged lactams or cycloadducts .

Q. What role does this compound play in biomimetic synthesis of natural products?

- Methodological Answer : this compound serves as a versatile synthon in total synthesis. For example, its cycloaddition with allylic alcohols enables concise construction of communesin F’s stereochemically dense core, mimicking biosynthetic pathways .

Q. How to assess the purity and stability of this compound derivatives under different conditions?

- Methodological Answer :

- Chromatography : HPLC or TLC monitors purity during synthesis.

- Stability studies : Expose derivatives to varying pH, temperature, and light conditions, followed by NMR or LC-MS to detect degradation .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound derivatives for specific biological targets?

- Methodological Answer : Structural modifications at the 5,6-positions significantly influence selectivity. For BRD4-BD1 inhibitors, introducing bulky substituents (e.g., trifluoromethyl groups) enhances domain selectivity, while polar groups improve cellular permeability .

Q. How do contradictions in biological activity data between in vitro and cellular assays arise, and how can they be resolved?

- Methodological Answer : Discrepancies (e.g., compound 21n in showing strong in vitro inhibition but poor cellular activity) may stem from poor membrane permeability or metabolic instability. Strategies include:

- Proteolytic stability assays : Evaluate susceptibility to cellular proteases.

- Permeability screening : Use Caco-2 or PAMPA models to optimize logP values .

Q. What computational methods predict the interaction of this compound derivatives with biomacromolecules?

- Methodological Answer :

- Molecular docking : Predict binding modes to targets like BRD4 or DNA.

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., arylidene-indol-2-one derivatives binding to BSA) .

Q. How can structural modifications at the 5,6-positions of this compound influence antiproliferative activity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) at C5 enhance DNA intercalation, while C6 alkyl chains improve lipophilicity, increasing cytotoxicity against HL-60 and HT-29 cell lines .

Q. What strategies address conflicting results in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic variation : Test derivatives with incremental structural changes to isolate contributing factors.

- Orthogonal assays : Validate activity across multiple biological models (e.g., enzymatic vs. cell-based assays) .

Q. How are this compound-based fluorescence probes designed for in vivo imaging applications?

- Methodological Answer : Probes like THK-565 incorporate this compound cores conjugated to NIR fluorophores. Key considerations include:

- Photostability : Modify substituents to reduce photobleaching.

- Blood-brain barrier (BBB) penetration : Optimize logP and molecular weight for CNS targeting .

Q. Notes on Research Design and Data Interpretation

- Contradiction Analysis : When conflicting data arise (e.g., in vitro vs. in vivo results), apply the "principal contradiction" framework to identify dominant factors (e.g., bioavailability over intrinsic activity) .

- Question Formulation : Use the PICO(T) framework to structure hypotheses (Population, Intervention, Comparison, Outcome, Time) .

Properties

Molecular Formula |

C8H5NO |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

indol-2-one |

InChI |

InChI=1S/C8H5NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5H |

InChI Key |

QNLOWBMKUIXCOW-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=O)N=C2C=C1 |

Canonical SMILES |

C1=CC2=CC(=O)N=C2C=C1 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.